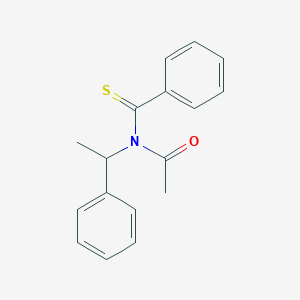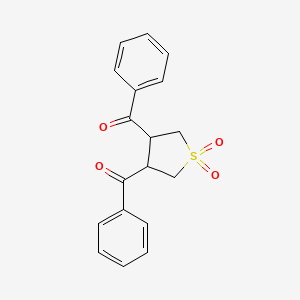
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone. It is a derivative of sulfolane, which is widely used in the chemical industry as a solvent for extractive distillation and chemical reactions . This compound is characterized by the presence of two benzoyl groups attached to the thiolane ring, which significantly influences its chemical properties and applications.
Métodos De Preparación
The synthesis of 3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione typically involves the reaction of sulfolane with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the substitution of hydrogen atoms on the thiolane ring with benzoyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Análisis De Reacciones Químicas
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets through its sulfone and benzoyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione can be compared with other similar compounds, such as:
Sulfolane: A simpler cyclic sulfone without benzoyl groups, used primarily as a solvent.
3-Hydrazinyl-1lambda~6~-thiolane-1,1-dione: A derivative with a hydrazine group, studied for its unique chemical properties.
4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1-dione: Another cyclic sulfone with different substituents, used in various chemical applications.
Propiedades
Número CAS |
89913-65-5 |
|---|---|
Fórmula molecular |
C18H16O4S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(4-benzoyl-1,1-dioxothiolan-3-yl)-phenylmethanone |
InChI |
InChI=1S/C18H16O4S/c19-17(13-7-3-1-4-8-13)15-11-23(21,22)12-16(15)18(20)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clave InChI |
WELGVISFSUDWIE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea](/img/structure/B14392132.png)
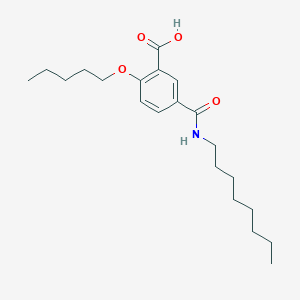

![2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14392153.png)
![5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B14392167.png)
![Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-](/img/structure/B14392170.png)

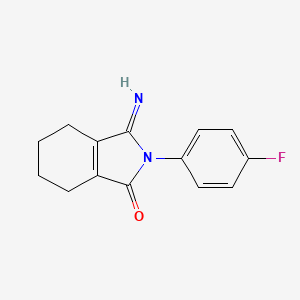

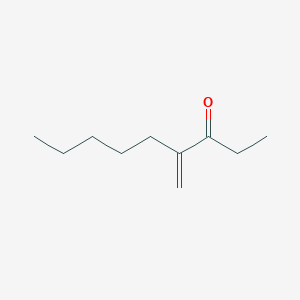

![2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate](/img/structure/B14392201.png)
